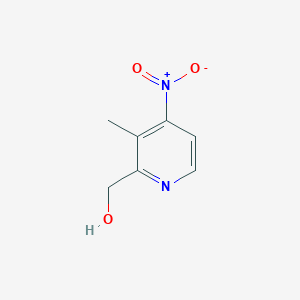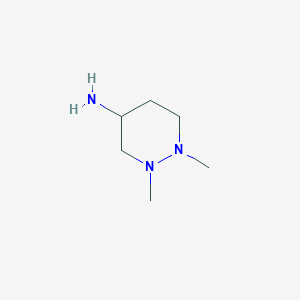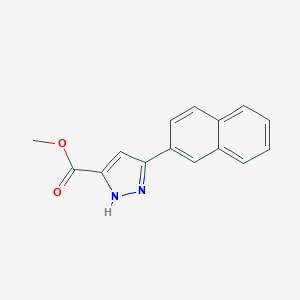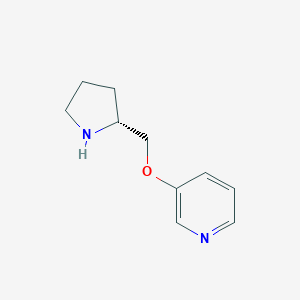
2-Chloro-5-phenylpyridine-3-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-phenylpyridine-3-carboxaldehyde is a chemical compound with the molecular formula C12H8ClNO and a molecular weight of 217.65 g/mol . It is a halogenated heterocyclic compound, specifically a pyridine derivative, characterized by the presence of a chlorine atom at the second position, a phenyl group at the fifth position, and an aldehyde group at the third position on the pyridine ring .
Preparation Methods
The synthesis of 2-Chloro-5-phenylpyridine-3-carboxaldehyde typically involves halogenation and formylation reactions. One common synthetic route includes the chlorination of 5-phenylpyridine-3-carboxaldehyde using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product yield and purity .
Chemical Reactions Analysis
2-Chloro-5-phenylpyridine-3-carboxaldehyde undergoes various chemical reactions, including:
Nucleophilic Addition Reactions: The aldehyde group can react with nucleophiles like amines or alcohols to form imines or acetals, respectively.
Condensation Reactions: The aldehyde can participate in aldol condensation or Knoevenagel condensation with other carbonyl compounds to form more complex molecules.
Substitution Reactions: The chlorine atom may be susceptible to nucleophilic substitution reactions depending on the reaction conditions.
Scientific Research Applications
2-Chloro-5-phenylpyridine-3-carboxaldehyde has several applications in scientific research:
Medicinal Chemistry: It has been investigated for its antimicrobial properties, with some derivatives showing moderate activity against certain bacterial and fungal strains.
Organic Synthesis: Due to its functional group composition, it serves as a building block for the synthesis of more complex heterocyclic compounds with diverse functionalities.
Mechanism of Action
The mechanism of action of 2-Chloro-5-phenylpyridine-3-carboxaldehyde is primarily related to its ability to undergo various chemical reactions due to its functional groups. The aldehyde group allows for nucleophilic addition and condensation reactions, while the chlorine atom can participate in substitution reactions. These reactions enable the compound to form more complex molecules that can interact with biological targets or serve as intermediates in synthetic pathways.
Comparison with Similar Compounds
2-Chloro-5-phenylpyridine-3-carboxaldehyde can be compared with other similar compounds such as:
- 2-Chloro-4-iodopyridine-3-carboxaldehyde
- 5-Bromo-2-chloropyridine-4-carboxaldehyde
- 2-Chloro-6-methylpyridine-4-carboxaldehyde
These compounds share similar structural features but differ in the position and type of halogen or substituent groups, which can influence their reactivity and applications .
Properties
IUPAC Name |
2-chloro-5-phenylpyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-12-11(8-15)6-10(7-14-12)9-4-2-1-3-5-9/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFNWWRKCSBZHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390502 |
Source


|
| Record name | 2-Chloro-5-phenylnicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176433-57-1 |
Source


|
| Record name | 2-Chloro-5-phenylnicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-phenylpyridine-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2S,3S,5S]-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane fumarate salt](/img/structure/B61114.png)
![1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B61116.png)


![1,2,3,4,7,8,9,10-Octahydrobenzo[c]cinnolin-1-one oxime](/img/structure/B61121.png)


![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-ethyl-(9CI)](/img/structure/B61126.png)



